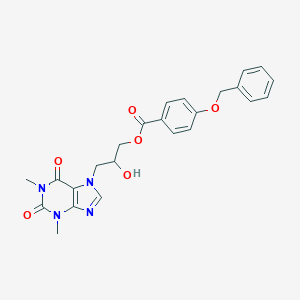

3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate

Vue d'ensemble

Description

[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate is a complex organic compound that combines a purine derivative with a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate typically involves multiple steps. The initial step often includes the preparation of the purine derivative, followed by the introduction of the hydroxypropyl group. The final step involves esterification with 4-phenylmethoxybenzoic acid. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its purine derivative component is particularly relevant in nucleotide metabolism studies.

Medicine

In medicine, [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate involves its interaction with specific molecular targets. The purine derivative component may bind to nucleotide-binding sites on enzymes, affecting their activity. The benzoate ester moiety can interact with hydrophobic regions of proteins, influencing their conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] benzoate

- [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-methoxybenzoate

- [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-chlorobenzoate

Uniqueness

What sets [3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate apart is its combination of a purine derivative with a phenylmethoxybenzoate ester

Activité Biologique

The compound 3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate is a derivative of purine and has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that includes a purine moiety and a benzoate group. The purine base is known for its roles in cellular processes, while the benzyloxy group may enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that similar purine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or interference with DNA synthesis pathways.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 | Topoisomerase inhibition |

| Compound B | HeLa (Cervical) | 3.8 | Apoptosis induction |

| Target Compound | HeLa (Cervical) | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For example, benzyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The target compound's structural features suggest it may possess similar activity.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | Moderate |

| Escherichia coli | Low |

| Candida albicans | High |

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. Enzyme inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Study on Anticancer Effects

A study published in MDPI assessed the anticancer activity of various methylxanthine derivatives, revealing that modifications at the N-7 position significantly increased potency against cancer cell lines. This suggests that the target compound may also exhibit enhanced anticancer effects through similar mechanisms.

Antimicrobial Efficacy Research

In another study focusing on N-benzyl derivatives, it was found that certain modifications led to improved antibacterial activity against resistant strains like MRSA. This aligns with the expected profile of the target compound due to its structural characteristics.

Propriétés

IUPAC Name |

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O6/c1-26-21-20(22(30)27(2)24(26)32)28(15-25-21)12-18(29)14-34-23(31)17-8-10-19(11-9-17)33-13-16-6-4-3-5-7-16/h3-11,15,18,29H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRDAVBNQQOIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922673 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82502-10-1, 118421-49-1 | |

| Record name | 4-Benzylhydroxybenzoic acid 2-hydroxy-3-(theophylline-7-ol)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082502101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diprophyllinyl-4-benzyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.